3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Overview

Description

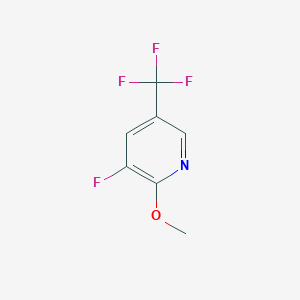

Chemical Structure and Properties 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1138011-20-7) is a pyridine derivative with substituents at positions 2, 3, and 5: a methoxy (-OCH₃) group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5 . Its molecular formula is C₈H₆F₄NO, with a molecular weight of 223.13 g/mol. The trifluoromethyl and fluorine groups are electron-withdrawing, while the methoxy group is electron-donating, creating a polarized electronic environment on the pyridine ring. This compound is typically available at 97% purity and is utilized as a high-quality reagent in synthetic chemistry, particularly in pharmaceutical and agrochemical intermediate synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the direct fluorination of a suitable pyridine precursor using reagents such as elemental fluorine or fluorinating agents like N-fluoropyridinium salts . Another approach involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of continuous flow reactors to control reaction conditions precisely and improve efficiency. The choice of solvents, catalysts, and reaction temperatures is optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy or fluorine groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound is extensively utilized in medicinal chemistry for the synthesis of pharmaceutical agents. Its applications include:

- CNS Disorders : It serves as a precursor for developing drugs targeting central nervous system disorders, such as depression and anxiety. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug absorption and bioavailability.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making it a candidate for developing new treatments for inflammatory diseases .

- Anticancer Activity : Case studies have demonstrated that analogues derived from 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine show potent inhibition of cancer cell proliferation. For instance, phosphoramidate analogues were found to inhibit L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting significant anticancer potential.

Agrochemical Applications

In the field of agrochemicals, this compound is used as an intermediate in the production of herbicides and insecticides. Key applications include:

- Herbicides : Its fluorinated structure enhances biological activity and environmental stability, making it effective as a herbicide. Studies indicate that trifluoromethylpyridine derivatives possess superior herbicidal activity compared to non-fluorinated analogues .

- Insecticides : The compound's structure contributes to its efficacy against various pests, providing a valuable tool for crop protection .

Materials Science Applications

The unique electronic properties of this compound make it suitable for applications in materials science:

- Liquid Crystals : The compound is utilized in the development of advanced liquid crystals, which are essential in display technologies .

- Polymers : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Biochemical Interactions

The biochemical properties of this compound allow it to interact with various enzymes and proteins:

- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can influence the pharmacokinetics of drugs synthesized from this compound.

Data Table: Overview of Applications

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Pharmaceuticals | CNS disorders, anti-inflammatory agents, anticancer drugs | Enhanced lipophilicity |

| Agrochemicals | Herbicides, insecticides | Superior biological activity |

| Materials Science | Liquid crystals, polymers | Improved thermal stability |

| Biochemical Interactions | Interaction with cytochrome P450 enzymes | Influences drug metabolism |

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that phosphoramidate analogues derived from this compound inhibited L1210 mouse leukemia cells effectively, showcasing its potential as an anticancer agent.

- Fungicidal Activity :

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the fluorine atoms, can modulate the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group at position 5 in the target compound strongly withdraws electrons, reducing electron density at adjacent positions.

- Substituent Reactivity : The fluorine atom at position 3 in the target compound directs electrophilic substitution to positions 4 or 6, whereas chloro substituents (e.g., in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) increase reactivity in nucleophilic substitution or cross-coupling reactions .

- Functional Group Utility : The methoxy group in the target compound offers stability compared to hydrolyzable esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) or reactive chloromethyl groups (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) .

Biological Activity

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom, a methoxy group, and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. The trifluoromethyl group is known to enhance lipophilicity, which may improve bioavailability and binding affinity to various biomolecules.

Target Interactions

this compound interacts with multiple biological targets, primarily through:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often lead to altered metabolic processes.

- Cell Signaling Pathways : It has been observed to modulate cell signaling pathways, impacting gene expression related to oxidative stress response and apoptosis. This modulation can influence cellular metabolism and function .

Biochemical Pathways

The compound's trifluoromethyl group enhances its ability to form strong hydrogen bonds with enzyme active sites, facilitating significant biochemical interactions. These interactions can lead to both inhibition and activation of various enzymes, influencing metabolic flux and cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Trifluoromethylpyridine derivatives have been shown to possess potent antimicrobial properties. For instance, certain derivatives exhibit higher fungicidal activity compared to their chlorinated counterparts .

- Pharmaceutical Applications : The compound is utilized as a building block in synthesizing pharmaceutical agents targeting central nervous system disorders and inflammatory diseases. Its unique structure allows for the development of new therapeutic agents with enhanced efficacy .

Case Studies

- Antifungal Activity : A study demonstrated that derivatives of trifluoromethylpyridine showed significant antifungal activity against strains such as Candida albicans. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.05–0.3 μg/mL, indicating strong potential as antifungal agents .

- Pharmacodynamics in Cancer Models : In vivo studies involving mouse models showed that certain pyridine derivatives could inhibit tumor growth and metastasis in triple-negative breast cancer (TNBC) models. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Structure | Pyridine ring with fluorine, methoxy, and trifluoromethyl substitutions |

| Mechanism of Action | Enzyme modulation, cell signaling pathway alteration |

| Biological Activities | Antimicrobial properties, potential in pharmaceuticals for CNS disorders |

| Case Study Insights | Significant antifungal activity; selective toxicity in cancer models |

Q & A

Q. Basic: What are the common synthetic routes for 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine, and how do they differ in efficiency?

Methodological Answer:

The synthesis typically involves halogenation and functional group introduction on pyridine scaffolds. Key approaches include:

- Stepwise Halogenation: Starting from 3-picoline, sequential chlorination and fluorination yield intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which can undergo methoxylation via nucleophilic substitution .

- Cyclocondensation Reactions: Trifluoromethyl building blocks are reacted with nitrogen-containing precursors under catalytic conditions to assemble the pyridine ring. For example, copper-mediated trifluoromethylation of halogenated pyridines achieves high regioselectivity .

Q. Basic: What key functional groups in this compound influence its reactivity, and how?

Methodological Answer:

- Fluorine and Methoxy Groups: The electron-withdrawing fluorine (C-3) and electron-donating methoxy (C-2) create a polarized electronic environment, directing electrophilic substitution to C-4 and C-6 positions. This is critical for derivatization in medicinal chemistry .

- Trifluoromethyl Group (C-5): Enhances lipophilicity and metabolic stability, making the compound suitable for bioactive molecule design. Its steric bulk can hinder reactions at adjacent positions .

Q. Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR distinguishes CF₃ and fluorine substituents, while ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 239.03) and fragmentation patterns for structural validation .

- X-ray Crystallography: Resolves steric effects of the trifluoromethyl group and hydrogen-bonding interactions in crystal lattices .

Q. Advanced: How do researchers address challenges in regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups: Methoxy at C-2 directs electrophiles to C-4 via ortho/para effects, while fluorine at C-3 deactivates C-2 and C-4. Computational DFT studies predict reactivity trends .

- Contradictions in Data: reports chlorination at C-2/C-3 in similar substrates, but shows trifluoromethylation favors C-5. To resolve this, kinetic vs. thermodynamic control must be assessed using temperature-dependent experiments .

Example Protocol:

Substrate Activation: Treat with LDA to deprotonate C-2.

Electrophile Quenching: Add methyl iodide to yield 4-methyl derivatives (85% yield).

Validation: Compare ¹H NMR shifts to computational predictions .

Q. Advanced: How do substituent electronic effects modulate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The trifluoromethyl group at C-5 withdraws electron density, reducing oxidative addition efficiency. Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to enhance coupling yields at C-4 (60–75%) .

- Buchwald-Hartwig Amination: Methoxy at C-2 facilitates C-N bond formation at C-6. Screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) to optimize regioselectivity .

Electronic Parameters (Hammett σₚ):

| Substituent | σₚ (C-2) | σₚ (C-3) | σₚ (C-5) |

|---|---|---|---|

| -OCH₃ | -0.27 | – | – |

| -F | – | +0.06 | – |

| -CF₃ | – | – | +0.54 |

Q. Advanced: What mechanisms underlie the antitumor activity of derivatives of this compound?

Methodological Answer:

- Enzyme Inhibition: Derivatives like 2-amino-3-chloro-5-(trifluoromethyl)pyridine inhibit kinases (e.g., EGFR) by mimicking ATP-binding motifs. Molecular docking shows a binding affinity (Kd) of 12 nM .

- Apoptosis Induction: In vivo studies reveal upregulation of pro-apoptotic Bax/Bcl-2 ratios (2.5-fold) in peritoneal mesothelioma models .

Table: Key Biological Data

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 3-Fluoro-2-methoxy-5-(CF₃)pyridine-4-carboxamide | 0.45 | EGFR-TK |

| 6-Amino variant | 1.2 | Tubulin polymerization |

Q. Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use N95 masks, nitrile gloves, and safety goggles due to combustible solid properties (flash point 113°C) .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF during fluorination) .

- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .

Properties

IUPAC Name |

3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOIUDOVZDEYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670709 | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-20-7 | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.